2-[Bis[(4-chlorophenyl)methyl]amino]acetic acid;hydrochloride
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Overview
Description
2-[Bis[(4-chlorophenyl)methyl]amino]acetic acid;hydrochloride is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of two 4-chlorophenyl groups attached to a central aminoacetic acid moiety, with an additional hydrochloride group enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis[(4-chlorophenyl)methyl]amino]acetic acid;hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with glycine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Solvent: Common solvents include ethanol or methanol.
Catalysts: Basic catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common, ensuring the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[Bis[(4-chlorophenyl)methyl]amino]acetic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-chlorobenzaldehyde, while reduction could produce 4-chlorobenzylamine.
Scientific Research Applications
2-[Bis[(4-chlorophenyl)methyl]amino]acetic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[Bis[(4-chlorophenyl)methyl]amino]acetic acid;hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic or chemical outcomes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dicofol: A compound with a similar structure, used as an acaricide.
4-Chlorophenylacetic acid: Shares the 4-chlorophenyl group but differs in its overall structure and applications.
Uniqueness
2-[Bis[(4-chlorophenyl)methyl]amino]acetic acid;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
65130-71-4 |
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Molecular Formula |
C16H16Cl3NO2 |
Molecular Weight |
360.7 g/mol |
IUPAC Name |
2-[bis[(4-chlorophenyl)methyl]amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C16H15Cl2NO2.ClH/c17-14-5-1-12(2-6-14)9-19(11-16(20)21)10-13-3-7-15(18)8-4-13;/h1-8H,9-11H2,(H,20,21);1H |
InChI Key |
BCFPGCXYJUYYFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN(CC2=CC=C(C=C2)Cl)CC(=O)O)Cl.Cl |
Origin of Product |
United States |
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